Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate
CAS No.: 1368336-35-9
Cat. No.: VC15997404
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1368336-35-9 |
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Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | methyl 1-oxo-2H-isoquinoline-8-carboxylate |
Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-6H,1H3,(H,12,13) |
Standard InChI Key | ROENEBOLKDRRQM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=CC2=C1C(=O)NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an isoquinoline backbone fused with a ketone group at position 1 and a methyl ester moiety at position 8. The canonical SMILES representation highlights the ester () and lactam () functionalities. The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing ketone and ester groups influence its reactivity in electrophilic substitutions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct proton environments:
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Aromatic protons: Resonances between 7.4–8.3 ppm, consistent with deshielded protons adjacent to electron-withdrawing groups .
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Methyl ester: A singlet near 3.9 ppm for the group.
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Lactam proton: A broad signal around 10.9 ppm, indicative of hydrogen bonding .
The infrared (IR) spectrum would show stretches for (lactam: ~1680 cm; ester: ~1720 cm) and (~3200 cm).
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step protocols starting from simpler aromatic precursors. A representative method for analogous compounds involves:
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Cyclization: Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions. For example, β-phenylethylamine derivatives may undergo cyclization using phosphorus oxychloride.
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Esterification: Introduction of the methyl ester group via Fischer esterification or methylation of a carboxylic acid intermediate. Source details a related procedure where methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH in tetrahydrofuran (THF)-methanol, followed by acidification .
Optimization Challenges
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Regioselectivity: Controlling the position of substituents during cyclization remains challenging. Copper-mediated C-H activation, as described in source , offers a potential pathway for direct functionalization but requires precise catalyst tuning .
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Yield Improvements: Reported yields for similar compounds range from 60–80%, with losses occurring during purification due to the compound’s polar nature .
Reactivity and Chemical Modifications
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at position 5 or 6, guided by the directing effects of the ketone and ester groups. For instance, nitration of methyl 2-amino-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (a structural analog) produces nitro derivatives at position 6.
Nucleophilic Additions
The lactam carbonyl is susceptible to nucleophilic attack. Reactions with Grignard reagents or hydride donors (e.g., ) can reduce the ketone to a secondary alcohol, though this may destabilize the aromatic system.
Functional Group Interconversions
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Ester Hydrolysis: Treatment with aqueous NaOH converts the methyl ester to a carboxylic acid, as demonstrated in source for a related compound .
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Amide Formation: Coupling the carboxylic acid with amines using yields amide derivatives, expanding structural diversity for pharmacological screening.
Applications in Drug Discovery
Lead Compound Optimization
The methyl ester serves as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid, as seen in NSAID derivatives .
Structure-Activity Relationship (SAR) Studies
Modifications at positions 1, 4, and 8 influence potency:
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Position 1: Replacement of the ketone with a thione increases lipid solubility but reduces hydrogen-bonding capacity.
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Position 8: Bulky substituents enhance target selectivity but may hinder metabolic clearance.
Future Directions and Challenges
Mechanistic Studies
Elucidating the compound’s molecular targets requires proteomics and crystallography studies. Source highlights copper-mediated coupling as a tool for generating analogs with modified binding affinities .
Toxicity Profiling
Current data lack in vivo toxicity assessments. Acute oral toxicity (LD) and hepatotoxicity studies in rodent models are critical for preclinical development.
Synthetic Methodology Advancements
Flow chemistry and photoredox catalysis could streamline synthesis, reducing reaction times and improving yields .
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